molecular formula C20H21ClN4OS2 B2738850 4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1327410-79-6

4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2738850
CAS RN: 1327410-79-6
M. Wt: 432.99
InChI Key: ZORGQFYSZKVTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4OS2 and its molecular weight is 432.99. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research has demonstrated various methodologies for synthesizing derivatives and analogs related to the chemical structure of interest, highlighting their chemical reactivity and potential as intermediates for further chemical transformations. For instance, studies on the preparation of 1,2-benzisothiazoles and their derivatives have revealed insights into their tautomeric behavior and resistance to oxidation, providing a foundation for synthesizing structurally related compounds (Carrington et al., 1972). Additionally, research on the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one has shown the reactivity of 2-amino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate, illustrating the compound's potential for condensation reactions (Baheti et al., 2002).

Biological Activities

The structural analogs of the compound have been investigated for their biological activities, including antimicrobial and anticancer properties. Research on benzothiazole derivatives has explored their potential as corrosion inhibitors for carbon steel in acidic environments, suggesting applications beyond pharmaceuticals (Hu et al., 2016). Furthermore, studies have highlighted the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole derivatives, indicating the compound's relevance to cancer research (Waghmare et al., 2013).

properties

IUPAC Name

4-cyano-N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2.ClH/c1-23(2)11-12-24(19(25)15-9-7-14(13-21)8-10-15)20-22-18-16(26-3)5-4-6-17(18)27-20;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGQFYSZKVTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

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